3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Overview
Description
“3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid” is a chemical compound. It’s a derivative of benzoic acid featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It’s employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Molecular Structure Analysis
The molecular formula of this compound is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N . The SMILES representation is OB(O)C1=CC(F)=CC(=C1)C(F)(F)F .Physical And Chemical Properties Analysis
The compound appears as a white to cream powder . It has a melting point range of 175°C to 180°C . The molecular weight is 207.92 g/mol .Scientific Research Applications
Synthesis of Androgen Receptor Antagonists : The compound has been utilized in the synthesis of androgen receptor antagonists like MDV3100, highlighting its role in pharmaceutical chemistry (Li Zhi-yu, 2012).
Nonsteroidal Antiandrogen Research : Its related compounds have been involved in the resolution of nonsteroidal antiandrogens, aiding in the determination of active enantiomers in drug development (H. Tucker & G. Chesterson, 1988).
Development of High Glass-Transition Temperature Polymers : This chemical plays a role in synthesizing polymers with high glass-transition temperatures and outstanding thermal stability, useful in materials science (Wen-Yao Huang et al., 2007).
Stereochemistry in Catabolism of DNA Bases and Drugs : The compound is relevant in understanding the stereochemistry of catabolism of DNA base thymine and the anti-cancer drug 5-fluorouracil, contributing to biochemistry and pharmacology research (D. Gani et al., 1985).
Applications in Supercritical Fluid Chromatography : Its analogs have been used in chiral supercritical fluid chromatography for the resolution of racemic acids, indicating its significance in analytical chemistry (Dauh-Rurng Wu et al., 2016).
Synthesis of α-Fluoro-α,β-Unsaturated Carboxylic Acid Esters : The compound's derivatives are important for synthesizing α-fluoro-α,β-unsaturated carboxylic acid esters, crucial intermediates in the production of biologically active compounds (T. Allmendinger, 1991).
Fluorinated Building Blocks in Organic Synthesis : Its related compounds are transformed into fluorinated furans, serving as novel building blocks in organic synthesis (K. Pomeisl et al., 2007).
Development of PET Radioligands for Imaging Brain Tumors : Analogues of this compound have been synthesized for use as PET radioligands in brain tumor imaging, contributing to medical imaging and neurology (Weiping Yu et al., 2010).
Safety and Hazards
The compound is harmful if swallowed and may cause respiratory irritation. It also causes serious eye irritation and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, one should call a poison center or doctor/physician if they feel unwell. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6(10(16)17)2-7-3-8(11(13,14)15)5-9(12)4-7/h3-6H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSAITRBLZTCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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